molecular formula C12H16BrNO2S B2577870 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide CAS No. 1396786-82-5

4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide

Cat. No.: B2577870
CAS No.: 1396786-82-5
M. Wt: 318.23
InChI Key: MOWPNXXNNMRMTL-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a synthetic benzamide derivative intended for research and laboratory analysis. This compound features a benzamide core functionalized with a bromo substituent and a complex side chain containing hydroxyl and methylthio groups, a structural motif seen in molecules studied for various biological activities. As a biochemical building block, it may be of interest in medicinal chemistry for the design and synthesis of novel compounds, or in pharmacology as a potential ligand for target validation studies. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications via metal-catalyzed cross-coupling reactions. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Strictly for laboratory use by trained professionals.

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-12(16,8-17-2)7-14-11(15)9-3-5-10(13)6-4-9/h3-6,16H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWPNXXNNMRMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)Br)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide typically involves multiple stepsFor example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the propyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide involves its interaction with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on the Benzamide Core

Bromine vs. Halogenated Analogs
  • 4-Bromo-N-(dimethylcarbamothioyl)benzamide (): This thiourea derivative shares the 4-bromobenzamide core but replaces the hydroxy/methylthio-propyl group with a dimethylcarbamothioyl (-N(CS)NMe₂) group. The bromine enhances lipophilicity and electronic effects compared to chloro or fluoro analogs (e.g., 4-chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide), which may influence binding affinity in biological systems .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Lacks the bromine and methylthio group but shares a hydroxyalkyl chain.
Thiourea vs. Amide Functional Groups
  • Thiourea derivatives (e.g., 4-bromo-N-(di-n-propylcarbamothioyl)benzamide) exhibit shortened C–S and C–N bond lengths compared to amides, enhancing their ability to coordinate metals (e.g., Pd, Ni complexes) . In contrast, the target compound’s amide group may favor hydrogen bonding over metal chelation .

Alkyl Chain Modifications

Hydroxy and Methylthio Groups
  • The 2-hydroxy-2-methyl-3-(methylthio)propyl chain distinguishes the target compound from analogs like N-{3-(Methylthio)-1-[5-[(2-fluorophenyl)amino]-1,3,4-thiadiazole-2-yl]propyl}benzamide (), which incorporates a methylthio group but links it to a thiadiazole ring. The hydroxy group in the target compound may improve aqueous solubility, while the methylthio moiety enhances lipophilicity and metabolic stability .

Physicochemical and Spectral Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Key Substituents Solubility Trends
Target Compound Not reported Br, OH, SCH₃ Moderate polarity (OH vs. SCH₃)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 156–158 CH₃, OH Higher aqueous solubility
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide 198–200 Br, S, NPr₂ Low (hydrophobic thiourea)
N-{3-(Methylthio)-1-[5-[(2-fluorophenyl)amino]-1,3,4-thiadiazole-2-yl]propyl}benzamide 196–201 F, SCH₃, thiadiazole Moderate (thiadiazole polarity)

Spectral Signatures

  • IR Spectroscopy : The target compound’s IR spectrum would show C=O (amide I, ~1650 cm⁻¹) and O–H (hydroxy, ~3300 cm⁻¹) stretches, distinguishing it from thiourea derivatives (C=S, ~1250 cm⁻¹) .
  • ¹H NMR : Key signals include aromatic protons (δ 7.5–8.0 ppm for Br-substituted benzene), hydroxy proton (δ 1.5–2.5 ppm, broad), and SCH₃ protons (δ 2.1–2.3 ppm) .

Biological Activity

4-Bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H16BrN O2S
  • Molecular Weight : 303.23 g/mol

This structure includes a bromine atom, a hydroxyl group, and a methylthio group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzamide, including compounds similar to 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide, exhibit significant anticancer properties. For instance, a related benzamide derivative showed an IC50 value of 3.0 μM against the A549 lung cancer cell line, highlighting the potential of this class of compounds in cancer therapy .

CompoundCell LineIC50 (μM)
4-Bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamideA5493.0
Benzamide Derivative AMCF-75.85
Benzamide Derivative BHCT1164.53

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, benzamide derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . The binding affinities of these compounds suggest they could be effective in modulating cholinergic activity.

The mechanism by which 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class can act as non-competitive inhibitors.
  • Induction of Apoptosis : Studies have shown that certain benzamide derivatives can increase caspase-3 levels, leading to apoptosis in cancer cells .
  • Molecular Docking Studies : These have predicted favorable interactions with target proteins, suggesting a rational basis for their biological activity .

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that several benzamide derivatives exhibit significant growth inhibition across various cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Animal Models : Preliminary studies using animal models have indicated that certain analogs can significantly reduce tumor size and improve survival rates compared to control groups.
  • Clinical Implications : The promising results from preclinical studies suggest that further investigation into the clinical application of these compounds could be warranted.

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